An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropicolinic acid (CAS Number: 1073182-90-7)
An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropicolinic acid (CAS Number: 1073182-90-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3-Amino-4-bromo-6-chloropicolinic acid, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical insights, offering a valuable resource for researchers working with this and related molecular scaffolds. Given the specialized nature of this compound, this guide combines established knowledge of picolinic acids with specific data pertaining to CAS number 1073182-90-7, while clearly delineating between experimentally verified information and scientifically grounded hypotheses.
Molecular Overview and Physicochemical Properties
3-Amino-4-bromo-6-chloropicolinic acid is a polysubstituted picolinic acid derivative. The picolinic acid scaffold is a recurring motif in a multitude of biologically active compounds, ranging from pharmaceuticals to herbicides. The specific substitution pattern of this molecule—an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position—suggests its potential as a versatile building block in the synthesis of more complex molecules. The combination of amino, carboxyl, and halo groups provides multiple reactive handles for chemical modification.
Table 1: Physicochemical Properties of 3-Amino-4-bromo-6-chloropicolinic acid
| Property | Value | Source(s) |
| CAS Number | 1073182-90-7 | [1][2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [2] |
| Molecular Weight | 251.47 g/mol | [3] |
| IUPAC Name | 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | [4] |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | [4] |
| InChI Key | RWYNVFKAAOCJEF-UHFFFAOYSA-N | [4] |
| Appearance | Solid (form may vary) | [5] |
| Purity | Typically >95% (commercial sources) | [2] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A logical approach would involve the sequential halogenation, amination, and carboxylation of a suitable pyridine precursor. Alternatively, a pre-functionalized picolinic acid could undergo halogenation and amination. The following proposed synthesis is based on analogous reactions reported for similar heterocyclic systems.
Diagram 1: Proposed Synthesis Workflow for 3-Amino-4-bromo-6-chloropicolinic acid
Caption: Proposed multi-step synthesis of the target compound.
Detailed Hypothetical Protocol
Step 1: Bromination of 6-Chloropicolinic acid
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To a stirred solution of 6-chloropicolinic acid in fuming sulfuric acid (oleum), slowly add elemental bromine at a controlled temperature (typically 0-5 °C).
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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The precipitated solid, 4-bromo-6-chloropicolinic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Nitration of 4-Bromo-6-chloropicolinic acid
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Dissolve 4-bromo-6-chloropicolinic acid in concentrated sulfuric acid at 0 °C.
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Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for several hours.
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Carefully pour the mixture onto ice and collect the resulting precipitate (4-bromo-6-chloro-3-nitropicolinic acid) by filtration.
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Wash the solid with water and dry under vacuum.
Step 3: Reduction of the Nitro Group
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Suspend 4-bromo-6-chloro-3-nitropicolinic acid in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC or HPLC).
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Cool the reaction mixture and filter to remove the iron salts.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the product.
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Collect the solid 3-Amino-4-bromo-6-chloropicolinic acid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.
Disclaimer: This is a proposed synthesis based on known chemical transformations of similar molecules. The actual reaction conditions may require optimization.
Applications in Research and Drug Development
While specific applications for 3-Amino-4-bromo-6-chloropicolinic acid are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.
Scaffold for Novel Drug Candidates
Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of amino and halo substituents on the pyridine ring allows for diverse chemical modifications to explore structure-activity relationships (SAR). This compound could serve as a starting material for the synthesis of libraries of novel compounds for high-throughput screening.
Diagram 2: Potential Derivatization Pathways
Caption: Potential synthetic modifications of the core molecule.
Intermediate in Agrochemical Synthesis
Certain halogenated picolinic acids are potent herbicides. It is plausible that 3-Amino-4-bromo-6-chloropicolinic acid could be an intermediate in the synthesis of new agrochemicals, where the specific substitution pattern is designed to target particular biological pathways in weeds.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 3-Amino-4-bromo-6-chloropicolinic acid. While specific spectra are not publicly available, commercial suppliers indicate the availability of the following analytical data upon request.[1][6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the chemical structure, including the substitution pattern on the pyridine ring.
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Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Researchers are advised to obtain the Certificate of Analysis (CoA) from the supplier, which should include this data.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Amino-4-bromo-6-chloropicolinic acid should be handled with care in a well-ventilated laboratory environment.
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Hazard Statements: Harmful if swallowed. Causes serious eye damage. Harmful to aquatic life.
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Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Avoid release to the environment.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]
Conclusion
3-Amino-4-bromo-6-chloropicolinic acid is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and other applications. While detailed studies on its biological activity are yet to be published, its structural analogy to other bioactive picolinic acids makes it a compound of interest for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and potential research directions. It is imperative for researchers to rely on experimentally verified data and to conduct thorough analytical characterization and safety assessments when working with this compound.
References
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Amerigo Scientific. 3-Amino-4-bromo-6-chloropicolinic acid. Available from: [Link]
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Antipin, M. Y., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 423-435. Available from: [Link]
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Munder, M., et al. (1987). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(10), 1787-1793. Available from: [Link]
- Google Patents. (2009). A kind of preparation method of 3-amino-4-picoline. CN100460394C.
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AZA Mid-Year Meeting. 1073182-89-4 | Methyl 3-amino-4-bromo-6-chloropicolinate. Available from: [Link]
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PubChem. 6-Bromo-4-chloropicolinic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Amino-6-bromo-3-chloropicolinic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. WO2021188654A1.
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ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]
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Leon, G., et al. (2018). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Organic Syntheses, 95, 315-335. Available from: [Link]
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PubChem. 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Amino-4-bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
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